Cas no 1974685-67-0 (4-Chloro-3-nitro-8-phenylquinoline)

4-Chloro-3-nitro-8-phenylquinoline 化学的及び物理的性質
名前と識別子
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- 4-chloro-3-nitro-8-phenylquinoline
- Quinoline, 4-chloro-3-nitro-8-phenyl-
- 4-Chloro-3-nitro-8-phenylquinoline
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- インチ: 1S/C15H9ClN2O2/c16-14-12-8-4-7-11(10-5-2-1-3-6-10)15(12)17-9-13(14)18(19)20/h1-9H
- InChIKey: NTKLNMLIDMSFLS-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CN=C2C=1C=CC=C2C1C=CC=CC=1)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 1
- 複雑さ: 354
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 58.7
4-Chloro-3-nitro-8-phenylquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-361674-0.1g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 0.1g |
$804.0 | 2025-03-18 | |
Enamine | EN300-361674-0.05g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 0.05g |
$768.0 | 2025-03-18 | |
Enamine | EN300-361674-0.5g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 0.5g |
$877.0 | 2025-03-18 | |
Enamine | EN300-361674-10.0g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 10.0g |
$3929.0 | 2025-03-18 | |
Enamine | EN300-361674-0.25g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 0.25g |
$840.0 | 2025-03-18 | |
Enamine | EN300-361674-5.0g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 5.0g |
$2650.0 | 2025-03-18 | |
Enamine | EN300-361674-2.5g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 2.5g |
$1791.0 | 2025-03-18 | |
Enamine | EN300-361674-1.0g |
4-chloro-3-nitro-8-phenylquinoline |
1974685-67-0 | 95.0% | 1.0g |
$914.0 | 2025-03-18 |
4-Chloro-3-nitro-8-phenylquinoline 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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8. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Maxime Melikian,Johannes Gramüller,Johnny Hioe,Julian Greindl,Ruth M. Gschwind Chem. Sci., 2019,10, 5226-5234
4-Chloro-3-nitro-8-phenylquinolineに関する追加情報
4-Chloro-3-nitro-8-phenylquinoline: A Comprehensive Overview
4-Chloro-3-nitro-8-phenylquinoline, also known by its CAS number 1974685-67-0, is a complex organic compound that has garnered significant attention in the fields of chemistry, pharmacology, and materials science. This compound belongs to the broader class of quinoline derivatives, which are characterized by their bicyclic structure consisting of a benzene ring fused with a pyridine ring. The presence of substituents such as chlorine and nitro groups at specific positions on the quinoline framework imparts unique chemical and biological properties to this molecule.
The synthesis of 4-chloro-3-nitro-8-phenylquinoline involves a series of carefully designed organic reactions, often employing multi-step processes to achieve the desired substitution pattern. Recent advancements in synthetic chemistry have enabled researchers to optimize the yield and purity of this compound, making it more accessible for various applications. The use of transition metal catalysts and microwave-assisted synthesis techniques has further streamlined the production process, reducing reaction times and minimizing by-products.
One of the most intriguing aspects of 4-chloro-3-nitro-8-phenylquinoline is its potential in pharmacology. Studies have shown that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria and certain fungal strains. The nitro group, positioned at the 3rd carbon of the quinoline ring, plays a crucial role in enhancing the compound's ability to inhibit bacterial growth. Furthermore, preliminary research indicates that this compound may possess anti-inflammatory properties, making it a promising candidate for the development of novel therapeutic agents.
In addition to its pharmacological applications, 4-chloro-3-nitro-8-phenylquinoline has found utility in materials science. Its aromatic structure and electron-withdrawing substituents make it an ideal candidate for use in organic electronics. Researchers have explored its potential as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices, where its electronic properties contribute to improved device performance. The phenyl group at the 8th position further enhances the compound's solubility in organic solvents, facilitating its integration into various material systems.
The structural uniqueness of 4-chloro-3-nitro-8-phenylquinoline also makes it a valuable tool in chemical biology studies. By modifying specific substituents on the quinoline framework, researchers can investigate how these changes influence the compound's bioactivity and physicochemical properties. Such studies are pivotal for understanding the relationship between molecular structure and function, providing insights that can guide the design of more effective drugs and materials.
Recent advancements in computational chemistry have further deepened our understanding of 4-chloro-3-nitro-8-phenylquinoline. Quantum mechanical calculations have revealed detailed information about its electronic structure, enabling researchers to predict its reactivity under various conditions. These computational models complement experimental studies, offering a holistic view of the compound's behavior at both molecular and macroscopic levels.
In conclusion, 4-chloro-3-nitro-8-phenylquinoline, with its unique chemical structure and diverse functional groups, represents a multifaceted compound with applications spanning multiple disciplines. Its potential in pharmacology, materials science, and chemical biology underscores its importance as a subject of ongoing research. As scientific advancements continue to unfold, this compound is likely to pave the way for innovative solutions in these fields.
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